2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C14H15BrO3 It is known for its unique structure, which includes a bromophenyl group attached to a cyclopentane ring via an oxoethyl linkage
Preparation Methods
The synthesis of 2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and cyclopentanone.
Condensation Reaction: The first step involves a condensation reaction between 2-bromobenzaldehyde and cyclopentanone in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(2-bromophenyl)-2-oxoethyl cyclopentanone.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide in the presence of a catalyst, such as palladium, to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in the presence of a base or catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The bromophenyl group can interact with specific enzymes or receptors, leading to modulation of their activity. The oxoethyl linkage and cyclopentane ring contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can be compared with similar compounds, such as:
2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: This compound has a similar structure but with the bromine atom in the meta position on the phenyl ring, which can lead to different reactivity and properties.
2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: This compound has the bromine atom in the para position, which can also affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVMQPBDJHJONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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